4-Methoxy-1-oxaspiro[2.4]heptane
Description
4-Methoxy-1-oxaspiro[2.4]heptane is a spirocyclic compound featuring a bicyclic structure composed of a cyclopropane ring fused to a five-membered oxygen-containing ring (oxolane). The methoxy (-OCH₃) substituent at position 4 introduces steric and electronic effects that influence its reactivity and physicochemical properties. Spirocyclic frameworks like this are valued in medicinal chemistry for their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
4-methoxy-1-oxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-8-6-3-2-4-7(6)5-9-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRQVOUWNCFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC12CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-oxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dibromoneopentyl glycol as a starting material. The process includes the following steps:
Cyclization Reaction: Dibromoneopentyl glycol is subjected to a cyclization reaction in the presence of zinc powder to form cyclopropyl dimethanol.
Ring-Opening Reaction: The cyclopropyl dimethanol undergoes a ring-opening reaction with thionyl chloride to form cyclopropyl dimethanol cyclicsulfite.
Nitrilo-Alcohol Formation: The cyclicsulfite is then reacted with cyanide to form a nitrilo-alcohol compound.
Hydrolysis and Ring-Closing: The nitrilo-alcohol compound is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to yield 4-Methoxy-1-oxaspiro[2.4]heptane.
Industrial Production Methods
Industrial production methods for 4-Methoxy-1-oxaspiro[2.4]heptane may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Methoxy-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Analysis
- Methoxy Group: In 4-Methoxy-1-oxaspiro[2.4]heptane, the electron-donating methoxy group may stabilize adjacent electrophilic centers, influencing reactivity in nucleophilic additions or cycloadditions.
Heteroatom Variations :
- Oxa vs. Azaspiro Systems : Replacing oxygen with nitrogen (e.g., 4-azaspiro[2.4]heptane in ) introduces basicity, enabling salt formation (e.g., hydrochlorides in ) and expanding pharmaceutical utility .
- Hybrid Heteroatoms : Compounds like 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane () combine oxygen and nitrogen, creating unique hydrogen-bonding capabilities for targeted interactions .
Synthetic Routes :
Applications :
Research Findings and Data Trends
- Reactivity : Epoxyamine derivatives () undergo rearrangements, highlighting the sensitivity of spirocyclic systems to ring strain and electronic effects .
- Stability : Methoxy groups may enhance thermal stability compared to halogenated analogs, though direct data is needed.
- Biological Relevance: Hybrid heteroatom spirocycles () show promise in modulating enzyme activity due to dual hydrogen-bond donor/acceptor sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
